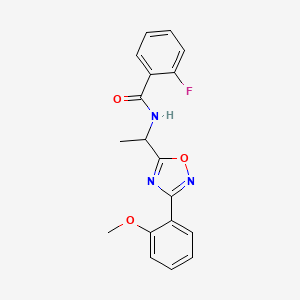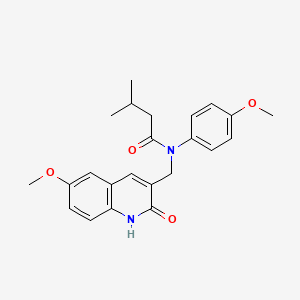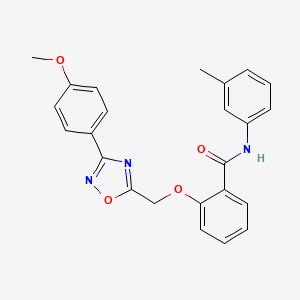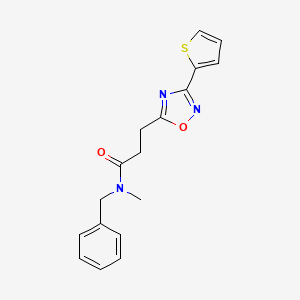
N-(2-methoxybenzyl)-3-(4-(N-phenethylsulfamoyl)phenyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-methoxybenzyl)-3-(4-(N-phenethylsulfamoyl)phenyl)propanamide, also known as MPSP, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound is a member of the sulfonamide class of drugs, which are known for their diverse biological activities. MPSP has been shown to have anti-inflammatory, analgesic, and antitumor properties, making it an attractive target for drug development.
作用機序
The mechanism of action of N-(2-methoxybenzyl)-3-(4-(N-phenethylsulfamoyl)phenyl)propanamide involves the inhibition of various enzymes and receptors. This compound has been shown to inhibit the activity of COX-2, which is an enzyme involved in the production of pro-inflammatory prostaglandins. This compound also modulates the activity of the opioid and cannabinoid receptors, which are involved in pain perception. Additionally, this compound induces apoptosis and inhibits cell proliferation by modulating the activity of various signaling pathways.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-6. This compound also reduces the activity of COX-2, leading to a decrease in the production of pro-inflammatory prostaglandins. Additionally, this compound modulates the activity of the opioid and cannabinoid receptors, leading to a decrease in pain perception. This compound has also been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines.
実験室実験の利点と制限
N-(2-methoxybenzyl)-3-(4-(N-phenethylsulfamoyl)phenyl)propanamide has several advantages for lab experiments. It has been extensively studied for its potential therapeutic applications, making it an attractive target for drug development. Additionally, this compound has been shown to have diverse biological activities, making it a useful tool for studying various disease conditions. However, there are also some limitations to using this compound in lab experiments. The synthesis of this compound is complex and requires several steps, which can be time-consuming and expensive. Additionally, the effects of this compound on different cell types and tissues may vary, making it important to carefully select the appropriate experimental model.
将来の方向性
There are several future directions for the study of N-(2-methoxybenzyl)-3-(4-(N-phenethylsulfamoyl)phenyl)propanamide. One potential direction is the development of this compound-based drugs for the treatment of various disease conditions. This compound has been shown to have anti-inflammatory, analgesic, and antitumor properties, making it a promising candidate for drug development. Another potential direction is the study of the molecular mechanisms underlying the biological activities of this compound. Further research is needed to fully understand the mechanisms of action of this compound and how it modulates various signaling pathways. Additionally, the effects of this compound on different cell types and tissues should be further investigated to determine its potential therapeutic applications.
合成法
The synthesis of N-(2-methoxybenzyl)-3-(4-(N-phenethylsulfamoyl)phenyl)propanamide involves several steps, including the reaction of 2-methoxybenzaldehyde with ethyl 4-aminobenzoate to form the intermediate 2-methoxybenzyl 4-aminobenzoate. This intermediate is then reacted with N-phenethylsulfonamide and trifluoroacetic acid to produce this compound. The overall yield of this synthesis method is approximately 50%.
科学的研究の応用
N-(2-methoxybenzyl)-3-(4-(N-phenethylsulfamoyl)phenyl)propanamide has been extensively studied for its potential therapeutic applications in various disease conditions. It has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. This compound has also been shown to have analgesic effects by modulating the activity of the opioid and cannabinoid receptors. Additionally, this compound has been shown to have antitumor effects by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines.
特性
IUPAC Name |
N-[(2-methoxyphenyl)methyl]-3-[4-(2-phenylethylsulfamoyl)phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N2O4S/c1-31-24-10-6-5-9-22(24)19-26-25(28)16-13-21-11-14-23(15-12-21)32(29,30)27-18-17-20-7-3-2-4-8-20/h2-12,14-15,27H,13,16-19H2,1H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZNHIFXHHICWNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)CCC2=CC=C(C=C2)S(=O)(=O)NCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
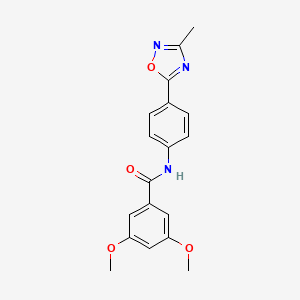
![N-(3-chloro-4-methoxyphenyl)-N'-[(4-chlorophenyl)methyl]ethanediamide](/img/structure/B7709329.png)
![3,4-dimethoxy-N'-[(E)-(3-methylphenyl)methylidene]benzohydrazide](/img/structure/B7709339.png)


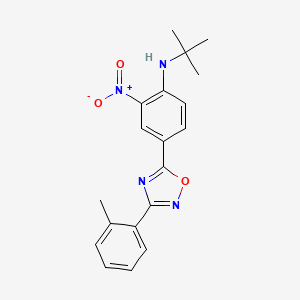
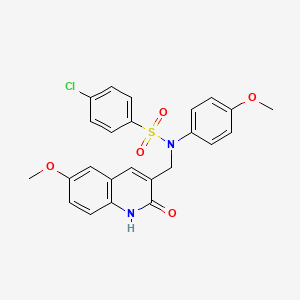
![N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-nitrobenzenesulfonamide](/img/structure/B7709381.png)
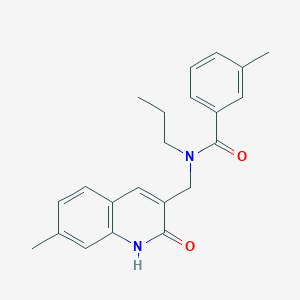
![2-{2-chloro-4-[(2-methoxyethyl)sulfamoyl]phenoxy}-N-[2-(methylsulfanyl)phenyl]acetamide](/img/structure/B7709394.png)
